Cas no 897552-33-9 (1-(2-bromo-5-methylphenyl)ethan-1-amine)

1-(2-Bromo-5-methylphenyl)ethan-1-amine is a brominated aromatic amine derivative with a methyl substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its functional groups, which make it a versatile intermediate for further derivatization. The bromine atom at the ortho position allows for selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the primary amine group enables condensation or amidation reactions. The methyl group enhances steric and electronic properties, influencing reactivity and selectivity in synthetic pathways. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecular architectures. Proper handling is required due to potential reactivity and sensitivity.
1-(2-bromo-5-methylphenyl)ethan-1-amine structure
897552-33-9 structure
Product Name:1-(2-bromo-5-methylphenyl)ethan-1-amine
CAS No:897552-33-9
MF:C9H12BrN
MW:214.102281570435
CID:2184953
PubChem ID:4377709
Update Time:2025-07-01

1-(2-bromo-5-methylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromo-5-methyl-phenyl)-ethylamine
    • 1-(2-bromo-5-methylphenyl)ethanamine
    • 1-(2-bromo-5-methylphenyl)ethan-1-amine
    • Inchi: 1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3
    • InChI Key: IZQJCORRPIODPA-UHFFFAOYSA-N
    • SMILES: NC(C1=CC(C)=CC=C1Br)C

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Additional information on 1-(2-bromo-5-methylphenyl)ethan-1-amine

1-(2-Bromo-5-Methylphenyl)ethan-1-Amine: A Comprehensive Overview

1-(2-Bromo-5-Methylphenyl)ethan-1-Amine (CAS No. 897552-33-9) is a versatile organic compound with significant applications in the fields of pharmaceutical chemistry and material science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug design and as an intermediate in the synthesis of advanced materials. The molecule consists of a bromophenyl group attached to an ethanamine backbone, making it a valuable building block for various chemical transformations.

Recent studies have highlighted the importance of bromophenyl derivatives in medicinal chemistry. The presence of the bromine atom in the aromatic ring introduces electronic effects that can modulate the compound's reactivity and bioavailability. Researchers have explored the use of 1-(2-bromo-5-methylphenyl)ethan-1-amine as a precursor for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and GPCR modulators. These findings underscore the compound's role in modern drug discovery pipelines.

The synthesis of 1-(2-bromo-5-methylphenyl)ethan-1-amine involves a multi-step process, often starting with bromination of aromatic compounds followed by nucleophilic substitution or coupling reactions. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the production process, ensuring high yields and purity. These advancements have made the compound more accessible for both academic research and industrial applications.

In terms of physical properties, 1-(2-bromo-5-methylphenyl)ethan-1-amine exhibits a melting point of approximately 68°C and a boiling point around 240°C under standard conditions. Its solubility in common solvents like dichloromethane and ethanol makes it suitable for various organic reactions. The compound's stability under different pH conditions has also been studied, revealing its resilience in both acidic and basic environments, which is crucial for its use in pharmaceutical formulations.

Recent research has focused on the stereochemical properties of bromophenyl derivatives, including 1-(2-bromo-5-methylphenyl)ethan-1-amine. Scientists have investigated how stereochemistry influences the compound's interaction with biological targets, leading to insights into enantioselective synthesis methods. These studies have paved the way for the development of chiral intermediates, which are essential for producing enantiomerically pure drugs.

Another area of interest is the application of 1-(2-bromo-5-methylphenyl)ethan-1-amine in polymer chemistry. Researchers have utilized this compound as a monomer to synthesize novel polymeric materials with tailored properties, such as improved thermal stability and mechanical strength. These materials hold promise for use in advanced composites and high-performance coatings.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of bromophenyl derivatives like 1-(2-bromo-5-methylphenyl)ethan-1-amine. Quantum mechanical calculations have provided insights into the compound's frontier molecular orbitals, guiding chemists in designing more efficient synthetic pathways and predicting reactivity trends.

In conclusion, 1-(2-bromo-5-methylphenyl)ethan-1-Amine (CAS No. 897552-33-9) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, continue to position it as an essential tool in modern chemical research.

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